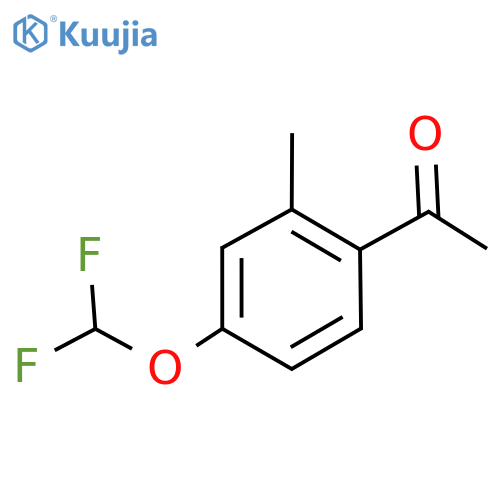Cas no 1092448-34-4 (1-4-(difluoromethoxy)-2-methylphenylethan-1-one)

1092448-34-4 structure
商品名:1-4-(difluoromethoxy)-2-methylphenylethan-1-one
1-4-(difluoromethoxy)-2-methylphenylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-difluoromethoxy-2-methyl-phenyl)-ethanone
- 1-[4-(difluoromethoxy)-2-methylphenyl]ethanone
- 1-4-(difluoromethoxy)-2-methylphenylethan-1-one
-
- MDL: MFCD28365355
- インチ: 1S/C10H10F2O2/c1-6-5-8(14-10(11)12)3-4-9(6)7(2)13/h3-5,10H,1-2H3
- InChIKey: KIOHHRYPIBYDHR-UHFFFAOYSA-N
- ほほえんだ: FC([H])(OC1C([H])=C([H])C(C(C([H])([H])[H])=O)=C(C([H])([H])[H])C=1[H])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 26.3
1-4-(difluoromethoxy)-2-methylphenylethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23241455-0.1g |
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one |
1092448-34-4 | 95% | 0.1g |
$232.0 | 2024-06-20 | |
| Enamine | EN300-23241455-0.25g |
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one |
1092448-34-4 | 95% | 0.25g |
$331.0 | 2024-06-20 | |
| Enamine | EN300-23241455-10.0g |
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one |
1092448-34-4 | 95% | 10.0g |
$2884.0 | 2024-06-20 | |
| Enamine | EN300-23241455-2.5g |
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one |
1092448-34-4 | 95% | 2.5g |
$1315.0 | 2024-06-20 | |
| Enamine | EN300-23241455-1.0g |
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one |
1092448-34-4 | 95% | 1.0g |
$671.0 | 2024-06-20 | |
| Aaron | AR028B1Q-1g |
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one |
1092448-34-4 | 95% | 1g |
$948.00 | 2025-02-16 | |
| Aaron | AR028B1Q-50mg |
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one |
1092448-34-4 | 95% | 50mg |
$239.00 | 2025-02-16 | |
| Enamine | EN300-23241455-0.5g |
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one |
1092448-34-4 | 95% | 0.5g |
$524.0 | 2024-06-20 | |
| Aaron | AR028B1Q-10g |
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one |
1092448-34-4 | 95% | 10g |
$3991.00 | 2023-12-16 | |
| Enamine | EN300-23241455-5g |
1-[4-(difluoromethoxy)-2-methylphenyl]ethan-1-one |
1092448-34-4 | 95% | 5g |
$1945.0 | 2023-09-15 |
1-4-(difluoromethoxy)-2-methylphenylethan-1-one 関連文献
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
1092448-34-4 (1-4-(difluoromethoxy)-2-methylphenylethan-1-one) 関連製品
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
